N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVXDISRXKRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 1-acetyl-1,2,3,4-tetrahydroquinoline and furan-2-carbaldehyde. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethanediamide Derivatives with Tetrahydroquinoline Substitutions
Compound A : N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
- Structural Differences: Replaces the acetyl group with a 1-methyl substituent on the tetrahydroquinoline. Substitutes the furan-2-ylmethyl group with a 4-fluorophenyl and piperidinyl moiety.
- Piperidine introduces basicity, which may influence solubility and receptor binding.
Compound B : N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]ethanediamide
- Structural Differences: Uses a tetrahydroisoquinoline core instead of tetrahydroquinoline. Features a 4-chloro-3-fluorophenyl group instead of furan.
- Functional Implications: The chloro-fluorophenyl substituent increases electron-withdrawing effects, altering electronic distribution. Tetrahydroisoquinoline’s fused ring system may enhance steric hindrance in binding pockets.
Compound C : N'-(3-Acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- Structural Differences: Incorporates a 4-methylpiperazine group and 3-acetamidophenyl substituent. Lacks the acetyl group on the tetrahydroquinoline.
- Functional Implications :
- Methylpiperazine improves water solubility due to its hydrophilic nature.
- Acetamidophenyl may engage in hydrogen bonding, enhancing target affinity.
Compounds with Furan Substituents
Compound D : N-Benzyl-N-(furan-2-ylmethyl)acetamide
- Structural Differences: Lacks the ethanediamide bridge and tetrahydroquinoline. Retains the furan-2-ylmethyl group but pairs it with a benzyl-acetamide.
- Functional Implications: Simpler structure may reduce metabolic stability compared to the target compound. The benzyl group contributes to lipophilicity but lacks the rigidity of tetrahydroquinoline.
Compound E : Ranitidine-Related Compounds (e.g., Ranitidine Related Compound A)
- Structural Differences: Features a dimethylaminomethyl-furan group instead of furan-2-ylmethyl. Includes sulfonamide or nitroacetamide functionalities.
- Sulfonamide groups are known for carbonic anhydrase inhibition, suggesting a divergent mechanism of action .
Tetrahydroquinoline Derivatives with Varied Backbones
Compound F : 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Structural Differences: Replaces ethanediamide with a benzamide backbone. Substitutes acetyl with a 2-oxo group on tetrahydroquinoline.
- Functional Implications :
Table 1: Structural and Functional Attributes
THQ: Tetrahydroquinoline; *THIQ: Tetrahydroisoquinoline
Biological Activity
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This compound combines a tetrahydroquinoline core with a furan moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.556 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the cyclization of an appropriate precursor with acetyl chloride to form the tetrahydroquinoline structure, followed by the introduction of the furan-containing ethanediamide moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) .
Antimicrobial Activity
Compounds containing the tetrahydroquinoline structure have also been evaluated for their antimicrobial properties:
- Activity Spectrum : These compounds show activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that certain derivatives exhibited higher antibacterial activity than standard antibiotics such as chloramphenicol .
Anti-inflammatory and Analgesic Effects
Research indicates that related compounds possess anti-inflammatory and analgesic effects:
- In Vivo Studies : Animal models have demonstrated significant reductions in inflammation markers when treated with tetrahydroquinoline derivatives.
The biological activity of this compound may be attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may act on specific receptors that regulate cell signaling pathways associated with growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
